5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Overview
Description
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a versatile small molecule scaffold used primarily in research and development. This compound, with the chemical formula C11H14N4, is known for its applications in various scientific fields due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile typically involves the nucleophilic substitution reaction of 1-methylpiperazine with a suitable pyridine derivative. One common method includes the bromination of a precursor compound followed by nucleophilic substitution with 1-methylpiperazine . The reaction conditions often involve the use of solvents like acetic acid and catalysts such as palladium complexes to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound readily undergoes nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, acetic acid as a solvent, and palladium complexes as catalysts . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination followed by nucleophilic substitution with 1-methylpiperazine yields this compound .
Scientific Research Applications
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The exact molecular targets and pathways involved vary based on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- 5-bromo-2-(4-methylpiperazin-1-yl)pyridine
- 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
Uniqueness
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific combination of a piperazine ring and a pyridine ring with a nitrile group. This structure imparts distinct chemical properties, making it a valuable scaffold in various research applications. Its versatility and ability to undergo multiple types of chemical reactions further enhance its utility in scientific research .
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)13-9-11/h2-3,9H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJQEWVOVVIDNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233827 | |
Record name | 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-60-3 | |
Record name | 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879896-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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